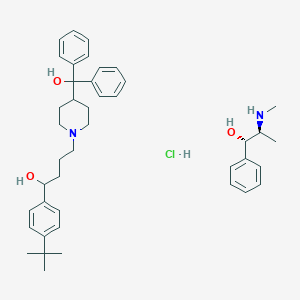
Seldane-D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Seldane-D, also known as this compound, is a useful research compound. Its molecular formula is C42H57ClN2O3 and its molecular weight is 673.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Pseudoephedrine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Terfenadine is a selective H1 receptor antagonist that was noted for its non-sedating properties, making it a preferable choice over traditional antihistamines that often caused drowsiness. Its mechanism involves blocking the effects of histamine, which is responsible for allergy symptoms such as itching, sneezing, and runny nose .
Table 1: Key Pharmacological Properties of Terfenadine
| Property | Description |
|---|---|
| Chemical Formula | C32H41NO2 |
| Mechanism of Action | H1 receptor antagonist |
| Metabolism | Converted to fexofenadine by CYP3A4 |
| Half-life | Approximately 5 to 9 hours |
| Common Side Effects | Headache, dizziness, gastrointestinal issues |
Clinical Applications
Seldane-D was primarily used to alleviate symptoms associated with allergic reactions. Clinical studies demonstrated its effectiveness in reducing nasal congestion and other allergy symptoms without causing significant sedation .
Case Study Insights
- Efficacy in Allergic Rhinitis :
- Market Research :
Safety Concerns and Withdrawal
Despite its initial success, this compound faced significant safety concerns related to cardiovascular risks when used in conjunction with certain medications or in patients with pre-existing conditions. Reports of serious cardiac events led to its withdrawal from the market in the late 1990s .
Table 2: Summary of Safety Concerns
| Concern | Description |
|---|---|
| Cardiac Risks | Associated with QT interval prolongation |
| Drug Interactions | Risk increased when taken with CYP3A4 inhibitors |
| Market Withdrawal Date | Late 1990s |
Research Applications
Research on terfenadine has continued post-market withdrawal, focusing on its pharmacodynamics and interactions with other drugs. Studies have explored its potential neuroprotective effects and interactions with NMDA receptors, indicating a complex role beyond simple antihistamine activity .
Key Research Findings
- Terfenadine has been shown to enhance NMDA receptor-mediated signaling in cerebellar neurons, which may have implications for understanding excitotoxicity and neurodegenerative processes .
- Investigations into its metabolite, fexofenadine, continue to reveal insights into safer antihistamine alternatives that maintain efficacy without the adverse effects associated with terfenadine.
Propiedades
Número CAS |
123245-78-3 |
|---|---|
Fórmula molecular |
C42H57ClN2O3 |
Peso molecular |
673.4 g/mol |
Nombre IUPAC |
1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol;(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C32H41NO2.C10H15NO.ClH/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28;1-8(11-2)10(12)9-6-4-3-5-7-9;/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3;3-8,10-12H,1-2H3;1H/t;8-,10+;/m.0./s1 |
Clave InChI |
ZMKDJNCMGOQKLZ-MNIONDOCSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NC.CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O.Cl |
SMILES isomérico |
C[C@@H]([C@H](C1=CC=CC=C1)O)NC.CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O.Cl |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)NC.CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O.Cl |
Sinónimos |
Seldane-D |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















